3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde
Overview
Description
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and an imidazo[2,1-b]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. One common approach is the cyclization of appropriate precursors, such as 2-aminothiazoles, with α-haloketones under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: In biological research, 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde can be used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it a useful tool in understanding biological processes.
Medicine: In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets can vary depending on the specific application.
Comparison with Similar Compounds
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is structurally similar to other trifluoromethyl-substituted imidazo[2,1-b]thiazoles.
Other compounds with similar structures include 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid and 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-sulfonic acid.
Uniqueness: What sets this compound apart from its analogs is its carbaldehyde functional group, which provides additional reactivity and versatility in chemical synthesis.
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Properties
IUPAC Name |
3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c1-4-3-15-7-12-6(8(9,10)11)5(2-14)13(4)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMSLWLATJELTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858612 | |
Record name | 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891670-10-3 | |
Record name | 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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